molecular formula C17H33IO2 B8407590 Ethyl 15-iodopentadecanoate

Ethyl 15-iodopentadecanoate

Cat. No.: B8407590
M. Wt: 396.3 g/mol
InChI Key: MERQRMNUTVFKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 15-iodopentadecanoate is a useful research compound. Its molecular formula is C17H33IO2 and its molecular weight is 396.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H33IO2

Molecular Weight

396.3 g/mol

IUPAC Name

ethyl 15-iodopentadecanoate

InChI

InChI=1S/C17H33IO2/c1-2-20-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h2-16H2,1H3

InChI Key

MERQRMNUTVFKFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCI

Origin of Product

United States

Synthesis routes and methods

Procedure details

150.3 g (0.63 mol) of cyclopentadecanolide were dissolved in 500 ml of acetonitrile under a nitrogen atmosphere, and 229.0 g (1.53 mol) of sodium iodide were added. 170 ml (1.34 mol) of trimethylsilyl chloride were added dropwise through a septum. The mixture was heated under reflux for 18 hours. 158.5 g (3.44 mol) of ethanol were cautiously added to the boiling reaction mixture, which was heated under reflux for a further 2 hours and then allowed to cool to room temperature. 500 ml of diethyl ether were added and the mixture was extracted three times with 500 ml of 1N sodium hydroxide solution each time. The aqueous phases were back-extracted with 300 ml of diethyl ether, and the solvent was removed from the combined organic phases in vacuo. The residue was crystallized from methanol twice at −20° C. Drying in vacuo for several days resulted in 202.3 g (0.51 mol, 81%) of ethyl 15-iodopentadecanoate. Although the product was obtained in good purity, it had an intense odor of precursor owing to very small amounts of lactone (perfumed!).
Quantity
150.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
229 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
158.5 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.